(1-Azido-2-chloroethenyl)benzene
Description
Properties
CAS No. |
86734-32-9 |
|---|---|
Molecular Formula |
C8H6ClN3 |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
(1-azido-2-chloroethenyl)benzene |
InChI |
InChI=1S/C8H6ClN3/c9-6-8(11-12-10)7-4-2-1-3-5-7/h1-6H |
InChI Key |
WUJHVKIAGUCFMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCl)N=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity and applications of (1-Azido-2-chloroethenyl)benzene can be contextualized by comparing it to related benzene derivatives:
Chlorinated Benzene Derivatives
- Benzene, (1-methyl-1-propenyl)-, (E)- (CAS 768-00-3) : Lacks the azido group but shares a substituted ethenyl chain. The absence of -N₃ limits its utility in click chemistry, though the chloro analog might exhibit similar electrophilic behavior.
- Benzene, (1-ethyldodecyl)- (CAS 4534-58-1) : A long-chain alkyl-substituted benzene. The bulky alkyl group reduces electrophilicity compared to the chloro-ethenyl group, favoring hydrophobic interactions over reactive transformations.
Azido-Containing Benzene Derivatives
- The iodine substituent in this compound offers a leaving group for further reactions, akin to the chloro group in the target compound.
Dual-Functionalized Benzene Compounds
- Nitrobenzene and Chlorobenzamide Derivatives: Compounds like nitrobenzene (electron-withdrawing -NO₂) and chlorobenzamide (-Cl and -CONH₂) demonstrate how multiple substituents modulate electronic effects. The -N₃/-Cl combination in this compound likely creates a synergistic electronic environment, enhancing reactivity toward cycloaddition or substitution.
Data Table: Key Properties and Comparisons
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (1-Azido-2-chloroethenyl)benzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or azide-alkyne cycloaddition. For example, substituting a halogenated precursor (e.g., 2-chloro-1-fluorobenzene) with sodium azide in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) is a common approach . Optimize stoichiometry (1:1.2 molar ratio of precursor to NaN₃) and monitor reaction progress using TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology : Use a combination of spectroscopic and computational techniques:
- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and azide group integration.
- FT-IR : Detect characteristic N₃ stretch (~2100 cm⁻¹) and C-Cl stretch (~550–750 cm⁻¹).
- X-ray crystallography : Resolve crystal structure to confirm bond angles and stereochemistry.
- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Storage : Keep in amber vials at –20°C under inert gas (argon/nitrogen) to prevent azide decomposition.
- Handling : Use explosion-proof equipment and avoid mechanical shock (azides are shock-sensitive). Conduct reactions in fume hoods with blast shields.
- Waste disposal : Neutralize azide residues with aqueous NaNO₂/HCl before disposal .
Advanced Research Questions
Q. How do contradictory data on thermal stability arise in studies of this compound, and how can they be resolved?
- Methodology : Divergent thermal stability reports may stem from impurities or solvent effects. For example:
- DSC/TGA : Perform differential scanning calorimetry under controlled heating rates (5–10°C/min) to identify decomposition thresholds.
- Kinetic studies : Use Arrhenius plots to model decomposition rates. Contradictions in activation energy (e.g., 80–120 kJ/mol) may arise from solvent polarity; replicate experiments in anhydrous DMF vs. THF .
- Impurity profiling : Analyze by HPLC-MS to rule out byproducts like aryl chlorides or triazoles influencing stability .
Q. What strategies optimize the regioselectivity of this compound in click chemistry applications?
- Methodology :
- Catalyst screening : Test Cu(I)/Ru(II) catalysts to favor 1,4- vs. 1,5-triazole regioisomers.
- Solvent effects : Polar solvents (e.g., DMSO) enhance azide electrophilicity, improving reaction rates.
- Kinetic vs. thermodynamic control : Monitor reaction time (e.g., 1–24 hrs) and temperature (25–60°C) to shift product ratios .
Q. How can photolytic decomposition pathways of this compound be controlled for controlled release applications?
- Methodology :
- UV-Vis spectroscopy : Track λmax shifts during irradiation (250–400 nm) to identify intermediates.
- Mechanistic studies : Use radical traps (e.g., TEMPO) to confirm nitrene radical formation.
- Quantum yield calculations : Measure photon efficiency under varying light intensities .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the biological activity of this compound derivatives?
- Resolution : Variations in bioassay conditions (e.g., cell lines, exposure times) and compound purity (e.g., residual solvents) may skew results. Standardize protocols:
- Dose-response curves : Use ≥3 independent replicates with positive/negative controls.
- Metabolic stability : Pre-incubate compounds with liver microsomes to assess degradation.
- Structure-activity relationships (SAR) : Compare analogs (e.g., chloro vs. fluoro substituents) to isolate contributing moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
